Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
CAS No.: 5453-86-1
Cat. No.: VC3835315
Molecular Formula: C9H6N2O5
Molecular Weight: 222.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5453-86-1 |
|---|---|
| Molecular Formula | C9H6N2O5 |
| Molecular Weight | 222.15 g/mol |
| IUPAC Name | methyl 6-nitro-1,2-benzoxazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 |
| Standard InChI Key | RDAMDINPNCIMJD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In methyl 6-nitro-1,2-benzoxazole-3-carboxylate, the oxazole ring (positions 1 and 2) is fused to the benzene ring, with a nitro group (-NO) substituted at position 6 and a methyl ester (-COOCH) at position 3 .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.156 g/mol | |
| XLogP3-AA (LogP) | 1.957 | |
| Topological Polar Surface Area | 109.15 Ų | |
| Melting Point | Not reported | |
| Boiling Point | 389°C at 760 mmHg |
The nitro group at position 6 enhances electrophilic substitution reactivity, while the methyl ester at position 3 provides a site for further functionalization via hydrolysis or transesterification .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves two key steps:
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Nitration of 2-Methylbenzoxazole: Introduction of the nitro group at position 6 using a mixture of nitric acid () and sulfuric acid () as a catalyst.
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Esterification: Reaction of the resulting 6-nitro-1,2-benzoxazole-3-carboxylic acid with methanol () under acidic conditions to form the methyl ester .
Key Reaction:
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 85%. Advanced catalysts, such as zeolites, are under investigation to reduce byproduct formation .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.487 g/cm³ | |
| Refractive Index | 1.625 | |
| Flash Point | 189°C | |
| Vapor Pressure | 2.95 × 10⁻⁶ mmHg at 25°C | |
| Solubility | Insoluble in water |
The compound’s low water solubility and high thermal stability (boiling point: 389°C) make it suitable for high-temperature applications .
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a precursor to antimicrobial agents. The nitro group can be reduced to an amine (-NH), enabling the synthesis of benzoxazole-derived antibiotics.
Materials Science
The compound’s electron-deficient aromatic system facilitates its use in:
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Organic semiconductors: As a building block for electron-transport materials .
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Coordination polymers: Ligand synthesis for metal-organic frameworks (MOFs) .
Cross-Coupling Reactions
The nitro group directs electrophilic substitution, making the compound a substrate for Suzuki-Miyaura couplings to introduce aryl groups at position 6 .
| Parameter | Value | Source |
|---|---|---|
| Flash Point | 189°C (combustible) | |
| Hazard Statements | H315-H319-H335 | |
| Precautionary Measures | Use ventilation, avoid dust |
The compound requires storage in a cool, dry environment away from ignition sources. Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling .
Future Directions
Research priorities include:
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